molecular formula C18H27NO7S B3824091 2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate

2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate

Cat. No.: B3824091
M. Wt: 401.5 g/mol
InChI Key: JELJKQUQNWHANA-AFEZEDKISA-M
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Description

2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazole ring, followed by the introduction of the ethoxybutenyl and methoxy groups. The final step involves the formation of the ethyl sulfate salt.

    Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with an aldehyde or ketone under acidic conditions.

    Introduction of Ethoxybutenyl Group: This step can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Formation of Ethyl Sulfate Salt: The final step involves the reaction of the benzoxazole derivative with ethyl sulfate under basic conditions to form the desired salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybutenyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazole ring or the ethoxybutenyl group, leading to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The benzoxazole ring and the ethoxybutenyl group may allow the compound to interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings, such as 2-aminobenzoxazole, share some structural features but differ in their functional groups and overall reactivity.

    Ethoxybutenyl Compounds: Compounds with ethoxybutenyl groups, such as ethoxybutene, have similar alkene structures but lack the benzoxazole ring.

    Methoxybenzoxazole Compounds: Compounds like 5-methoxybenzoxazole share the methoxy and benzoxazole features but differ in other substituents.

Uniqueness

The uniqueness of 2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate lies in its combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO3.C2H6O4S/c1-5-12(19-7-3)11-16-17(6-2)14-10-13(18-4)8-9-15(14)20-16;1-2-6-7(3,4)5/h8-11H,5-7H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELJKQUQNWHANA-AFEZEDKISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CC)OCC.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(O1)C=CC(=C2)OC)CC)/OCC.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate
Reactant of Route 2
2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate
Reactant of Route 3
2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate
Reactant of Route 4
2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate
Reactant of Route 5
Reactant of Route 5
2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate
Reactant of Route 6
Reactant of Route 6
2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate

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